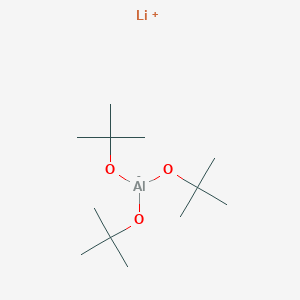

Lithium tri-tert-butoxyaluminum hydride

Description

BenchChem offers high-quality Lithium tri-tert-butoxyaluminum hydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium tri-tert-butoxyaluminum hydride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H27AlLiO3 |

|---|---|

Molecular Weight |

253.3 g/mol |

InChI |

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+2;+1 |

InChI Key |

FMSXILLOKUGXFX-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C)O[Al-](OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthetic Utility of Lithium Tri-tert-butoxyaluminum Hydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃ or LTBA) has established itself as a cornerstone reagent in modern organic synthesis. Since its discovery as a milder and more selective alternative to lithium aluminum hydride (LiAlH₄), LTBA has enabled chemists to achieve a wide range of chemical transformations with greater control and finesse. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of LTBA. It offers a comprehensive overview of its reactivity profile, detailed experimental protocols for its preparation, and a comparative analysis with other common hydride reducing agents. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Advent of a Selective Reducing Agent

The landscape of synthetic organic chemistry was revolutionized by the discovery of powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄). However, the sheer reactivity of LiAlH₄ often led to a lack of selectivity, posing a significant challenge in the synthesis of complex molecules with multiple functional groups. This necessity for a more discerning reagent spurred the pioneering work of Herbert C. Brown and his research group. Their systematic investigation into the modification of LiAlH₄ by replacing its hydride ions with sterically demanding alkoxy groups led to the development of lithium tri-tert-butoxyaluminum hydride.[1][2][3] This innovation provided chemists with a reagent that retains significant reducing power while exhibiting enhanced selectivity, a breakthrough that opened new avenues for controlled reductions in organic synthesis.[4]

Physicochemical Properties and Characterization

Lithium tri-tert-butoxyaluminum hydride is a white, crystalline powder that is stable in dry air.[5] Unlike its parent compound, LiAlH₄, which reacts violently with water, LTBA hydrolyzes more slowly.[5] It is soluble in various ethereal solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and diglyme.[5]

Table 1: Physicochemical Properties of Lithium Tri-tert-butoxyaluminum Hydride

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇AlLiO₃ | [6] |

| Molecular Weight | 254.27 g/mol | |

| Appearance | White crystalline powder | [5] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in THF, diethyl ether, diglyme | [5] |

Characterization:

The primary method for characterizing lithium tri-tert-butoxyaluminum hydride is through infrared (IR) spectroscopy. The IR spectrum exhibits characteristic stretches for the Al-H bond, which are crucial for confirming the presence of the hydride functionality.

Synthesis of Lithium Tri-tert-butoxyaluminum Hydride

The synthesis of lithium tri-tert-butoxyaluminum hydride can be achieved through two primary routes: a common laboratory-scale preparation from lithium aluminum hydride and a more cost-effective industrial method.

Laboratory-Scale Synthesis from Lithium Aluminum Hydride

The most prevalent laboratory synthesis involves the reaction of one equivalent of lithium aluminum hydride with three equivalents of tert-butanol (B103910).[7] The steric bulk of the tert-butoxy (B1229062) groups prevents the substitution of the fourth hydride, leading to the formation of the desired product.

Experimental Protocol:

A solution of tert-butanol (3 equivalents) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature. Upon completion of the addition, the reaction mixture is stirred for an additional period to ensure complete reaction. The product, lithium tri-tert-butoxyaluminum hydride, precipitates from the solution as a white solid and can be isolated by filtration, followed by washing with anhydrous ether and drying under vacuum.

Table 2: Quantitative Data for Laboratory Synthesis of LTBA

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| 24 g LiAlH₄ | 149 g tert-Butanol | Methyl tert-butyl ether | 32-60 °C | 1.5 h addition, 30 min stirring | 99.06% | >97% | [8] |

| 46 g LiAlH₄ | 275 g tert-Butanol | Diethyl ether | Reflux | 1-2 h | High | N/A | [5] |

Industrial Synthesis

For large-scale production, a more economical route starting from sodium metal, lithium chloride, and aluminum chloride is employed. This multi-step process avoids the use of the more expensive lithium metal.[8]

Experimental Protocol Overview:

-

Synthesis of Lithium Hydride: Sodium metal and lithium chloride are reacted with hydrogen gas at high temperatures (520-620 °C) to produce a mixture containing lithium hydride.[8]

-

Synthesis of Lithium Aluminum Hydride: The resulting lithium hydride mixture is then reacted with aluminum chloride in an ethereal solvent to form a solution of lithium aluminum hydride.[8]

-

Synthesis of Lithium Tri-tert-butoxyaluminum Hydride: Finally, the in-situ generated or isolated lithium aluminum hydride is reacted with tert-butanol as described in the laboratory-scale synthesis.[8]

Reactivity and Applications in Organic Synthesis

The synthetic utility of lithium tri-tert-butoxyaluminum hydride stems from its reduced reactivity compared to LiAlH₄, which allows for the selective reduction of more reactive functional groups in the presence of less reactive ones.[7][9]

Reduction of Aldehydes and Ketones

LTBA readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[10]

Selective Reduction of Acid Chlorides to Aldehydes

One of the most significant applications of LTBA is the partial reduction of acid chlorides to aldehydes.[10] The bulky tert-butoxy groups sterically hinder the approach of the hydride to the less reactive aldehyde product, thus preventing over-reduction to the alcohol. This transformation is typically carried out at low temperatures (-78 °C).[11]

Reactivity with Other Functional Groups

LTBA is generally unreactive towards less electrophilic functional groups such as esters, amides, and nitriles under standard conditions.[7][10] This chemoselectivity is a key advantage in the synthesis of complex molecules.

Table 3: Comparative Reactivity of Hydride Reducing Agents

| Functional Group | LiAlH(Ot-Bu)₃ | LiAlH₄ | DIBAL-H |

| Aldehyde | Reduction to 1° alcohol | Reduction to 1° alcohol | Reduction to 1° alcohol |

| Ketone | Reduction to 2° alcohol | Reduction to 2° alcohol | Reduction to 2° alcohol |

| Acid Chloride | Reduction to aldehyde | Reduction to 1° alcohol | Reduction to aldehyde |

| Ester | Generally no reaction | Reduction to 1° alcohol | Reduction to aldehyde (low temp) or 1° alcohol |

| Amide | Generally no reaction | Reduction to amine | Reduction to aldehyde or amine |

| Nitrile | Generally no reaction | Reduction to amine | Reduction to imine then aldehyde (upon hydrolysis) |

| Carboxylic Acid | No reaction | Reduction to 1° alcohol | No reaction |

Conclusion

Lithium tri-tert-butoxyaluminum hydride has proven to be an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its discovery addressed the critical need for a mild and selective reducing agent, enabling a level of control previously unattainable with more powerful hydrides like LiAlH₄. The ability to selectively reduce reactive functional groups, most notably the conversion of acid chlorides to aldehydes, has had a profound impact on the synthesis of pharmaceuticals and other complex organic molecules. This guide has provided a comprehensive overview of its discovery, synthesis, and key applications, underscoring its continued importance in the field of chemical synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Lithium tri-tert-butoxyaluminum hydride, LTBA [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 8. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to Lithium Tri-tert-butoxyaluminum Hydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Lithium tri-tert-butoxyaluminum hydride, often abbreviated as LTBA or LiAlH(OtBu)₃, is a versatile and selective reducing agent in organic synthesis. Its sterically hindered nature and attenuated reactivity compared to its parent compound, lithium aluminum hydride (LiAlH₄), make it an invaluable tool for the chemoselective reduction of various functional groups. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and insights into its reactivity and handling.

Core Physical and Chemical Properties

Lithium tri-tert-butoxyaluminum hydride is a white crystalline powder that is stable in dry air.[1][2] Unlike the highly pyrophoric LiAlH₄, LTBA is a milder and more manageable reagent.[3][4] Its key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈AlLiO₃ | [5][6] |

| Molecular Weight | 254.27 g/mol | [5][6] |

| Appearance | White crystalline powder | [3][7] |

| Melting Point | 300-319 °C (decomposes) | [5][6] |

| Density (1.0 M in THF) | 0.904 g/mL at 25 °C | [8] |

| Solubility | Soluble in tetrahydrofuran (B95107) (THF), diglyme, and ethylene (B1197577) glycol dimethyl ether. Slightly soluble in diethyl ether. Reacts violently with water. | [3][9] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 17476-04-9 | [5] |

| EC Number | 241-490-8 | [5] |

| Beilstein Registry Number | 5796791 | [5] |

| MDL Number | MFCD00011532 | [5] |

Reactivity and Chemoselectivity

The synthetic utility of LTBA stems from its reduced reactivity, a direct consequence of the steric bulk of the three tert-butoxy (B1229062) groups.[4] This steric hindrance modulates the hydride transfer, allowing for selective reductions that are not possible with more powerful reducing agents like LiAlH₄.

Key Reactive Properties:

-

Selective Reduction: LTBA is primarily used for the reduction of aldehydes, ketones, and acid chlorides.[3][5]

-

Ester Incompatibility: It reacts very slowly or not at all with esters, a property that allows for the selective reduction of other functional groups in the presence of an ester.[5][10]

-

Stereoselectivity: In the reduction of cyclic ketones, LTBA can exhibit stereoselectivity, which is influenced by steric factors.[3]

-

Mildness: It is considered a mild reducing agent, suitable for delicate substrates and multi-step syntheses where functional group tolerance is critical.[3][4]

The general reactivity of LTBA allows for the selective reduction of more reactive carbonyl compounds, such as acid chlorides, to their corresponding aldehydes without further reduction to the alcohol.[2][11][12] This is a significant advantage in synthetic chemistry, as the direct conversion of carboxylic acid derivatives to aldehydes can be challenging.

Experimental Protocols

Synthesis of Lithium Tri-tert-butoxyaluminum Hydride

The most common laboratory preparation of LTBA involves the reaction of lithium aluminum hydride with three equivalents of tert-butanol (B103910).[3]

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

tert-Butanol (t-BuOH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

-

A solution of lithium aluminum hydride in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of three equivalents of anhydrous tert-butanol in the same solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ solution.

-

The addition is carried out at a rate that maintains the reaction temperature below 25 °C. Hydrogen gas will evolve during the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure the reaction goes to completion.

-

The resulting white precipitate of lithium tri-tert-butoxyaluminum hydride can be used in situ or isolated by filtration under an inert atmosphere.

Reduction of an Acid Chloride to an Aldehyde

This protocol details the selective reduction of an acid chloride to the corresponding aldehyde using LTBA.

Materials:

-

Acid chloride

-

Lithium tri-tert-butoxyaluminum hydride (as a solid or a solution in THF)

-

Anhydrous diethyl ether or THF

-

Anhydrous workup reagents (e.g., anhydrous sodium sulfate)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

The acid chloride is dissolved in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

One equivalent of lithium tri-tert-butoxyaluminum hydride, either as a solid or a solution in THF, is added portion-wise or dropwise to the stirred acid chloride solution, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-3 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.[13][14]

-

The mixture is allowed to warm to room temperature, and the solid aluminum salts are removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.

Handling and Safety

Lithium tri-tert-butoxyaluminum hydride is a moisture-sensitive and flammable solid.[9] It reacts violently with water, releasing flammable hydrogen gas.[9] Therefore, it must be handled under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[15]

Storage:

-

Store in a tightly sealed container under a dry, inert atmosphere.[15]

-

Keep in a cool, dry, and well-ventilated area away from water, acids, and oxidizing agents.

Quenching and Disposal:

-

Unreacted LTBA and reaction residues must be quenched carefully.

-

The reaction vessel should be cooled in an ice bath, and a less reactive alcohol, such as isopropanol (B130326), should be added slowly and dropwise to decompose the excess hydride.[16]

-

Following the isopropanol quench, water can be added cautiously to complete the process.[16]

-

All quenched materials should be disposed of as hazardous waste according to local regulations.

Applications in Drug Development

The chemoselectivity of LTBA makes it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its ability to reduce aldehydes and ketones in the presence of less reactive functional groups like esters is particularly useful in the later stages of a synthetic route where a delicate substrate may not tolerate harsh reducing agents. For example, it is used in the reduction of steroid ketones.[3]

Conclusion

Lithium tri-tert-butoxyaluminum hydride is a powerful yet selective reducing agent with a well-established role in modern organic synthesis. Its unique reactivity profile, born from the steric hindrance of its tert-butoxy groups, allows for the precise reduction of specific functional groups, a critical capability in the synthesis of complex molecules for research, drug development, and other scientific endeavors. Proper handling and a thorough understanding of its reactivity are paramount to its safe and effective use in the laboratory.

References

- 1. tandfonline.com [tandfonline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 4. Lithium tri-tert-butoxyaluminum hydride, LTBA [organic-chemistry.org]

- 5. thomassci.com [thomassci.com]

- 6. Lithium tri-tert-butoxyaluminum hydride 97 17476-04-9 [sigmaaldrich.com]

- 7. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. リチウムトリ-tert-ブトキシアルミニウムヒドリド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. rroij.com [rroij.com]

- 15. Lithium tri-tert-butoxyaluminum hydride, 94% 10g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 16. sarponggroup.com [sarponggroup.com]

A Comprehensive Technical Guide to Lithium Tri-tert-butoxyaluminum Hydride Reduction: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃, is a highly selective and mild reducing agent pivotal in modern organic synthesis. Its unique steric and electronic properties, derived from the bulky tert-butoxy (B1229062) groups, allow for chemoselective reductions that are often challenging with more powerful hydride reagents like lithium aluminum hydride (LiAlH₄). This guide provides an in-depth exploration of the mechanism of action of LiAlH(O-t-Bu)₃, detailed experimental protocols, and a comparative analysis of its reactivity, tailored for professionals in chemical research and drug development.

Core Mechanism of Action

The reductive capability of lithium tri-tert-butoxyaluminum hydride is centered around the delivery of a single hydride ion (H⁻) to an electrophilic center, most notably the carbonyl carbon of various functional groups. The three bulky tert-butoxy groups significantly modulate the reactivity of the aluminum hydride core in two primary ways:

-

Steric Hindrance: The large tert-butoxy groups sterically encumber the aluminum center, making it a less aggressive hydride donor. This steric bulk is crucial for its selectivity, particularly in the reduction of acid chlorides to aldehydes without further reduction to the corresponding alcohol.[1]

-

Electronic Effects: The electron-donating nature of the tert-butoxy groups increases the electron density on the aluminum atom, which in turn reduces the hydridic character of the Al-H bond compared to LiAlH₄. This electronic modulation contributes to its milder reactivity profile.

The general mechanism for the reduction of an acid chloride, a hallmark reaction of this reagent, proceeds via a nucleophilic acyl substitution pathway. This involves the initial nucleophilic attack of the hydride on the carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride leaving group to yield the aldehyde. The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction of the newly formed aldehyde.[2]

Data Presentation: Reactivity and Selectivity

The true utility of lithium tri-tert-butoxyaluminum hydride is best understood through a quantitative comparison of its reactivity with other common hydride reducing agents.

| Functional Group | Substrate Example | Product | LiAlH(O-t-Bu)₃ Yield (%) | LiAlH₄ Yield (%) | NaBH₄ Yield (%) |

| Acid Chloride | Benzoyl chloride | Benzaldehyde | ~90 | (Over-reduction to alcohol) | ~80 |

| Aldehyde | Heptanal | Heptanol | >95 | >95 | >95 |

| Ketone | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | >95 | >95 | >95 |

| Ester | Ethyl benzoate | Benzyl alcohol | No reaction | >90 | No reaction |

| Carboxylic Acid | Benzoic acid | Benzyl alcohol | No reaction | >90 | No reaction |

| Amide | Benzamide | Benzylamine | No reaction (or very slow) | >90 | No reaction |

| Nitrile | Benzonitrile | Benzylamine | No reaction | >90 | No reaction |

Table 1: Comparative Yields of Hydride Reductions for Various Functional Groups. Yields are approximate and can vary based on specific substrate and reaction conditions.

Stereoselectivity in Ketone Reduction

Lithium tri-tert-butoxyaluminum hydride exhibits notable stereoselectivity in the reduction of cyclic ketones, generally favoring the formation of the thermodynamically more stable equatorial alcohol. This is attributed to the steric bulk of the reagent, which favors hydride attack from the less hindered axial face.

| Ketone | Major Product (Alcohol) | Diastereomeric Ratio (Equatorial:Axial) |

| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol | 98:2 |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | 78:22 |

| 3,3,5-Trimethylcyclohexanone | trans-3,3,5-Trimethylcyclohexanol | 96:4 |

Table 2: Stereoselectivity of Lithium Tri-tert-butoxyaluminum Hydride in the Reduction of Cyclic Ketones. Data extrapolated from studies on metal hydride reductions.

Experimental Protocols

Preparation of Lithium Tri-tert-butoxyaluminum Hydride

Lithium tri-tert-butoxyaluminum hydride can be conveniently prepared in situ or isolated as a stable white solid.

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tert-butanol (B103910)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, a solution of LiAlH₄ in anhydrous THF is prepared.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of three equivalents of anhydrous tert-butanol in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ solution.

-

Hydrogen gas evolution will be observed. The addition should be controlled to maintain a steady, but not vigorous, rate of gas evolution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for one hour to ensure complete formation of LiAlH(O-t-Bu)₃. The resulting solution or slurry is then ready for use.

General Procedure for the Reduction of an Acid Chloride to an Aldehyde

Materials:

-

Acid chloride

-

Lithium tri-tert-butoxyaluminum hydride solution in THF

-

Anhydrous diethyl ether or THF

-

Dry ice/acetone bath

-

Aqueous workup solution (e.g., dilute HCl or Rochelle's salt solution)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is charged with a solution of the acid chloride in anhydrous THF.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

One equivalent of the freshly prepared or commercial lithium tri-tert-butoxyaluminum hydride solution is added dropwise via syringe to the stirred solution of the acid chloride, ensuring the internal temperature remains below -70 °C.

-

The reaction is stirred at -78 °C for 1-3 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of water or a saturated aqueous solution of Rochelle's salt at -78 °C.

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

The mixture is filtered to remove the aluminum salts, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.

Mandatory Visualizations

Caption: Mechanism of Acid Chloride Reduction.

Caption: Experimental Workflow for Aldehyde Synthesis.

Caption: Reactivity and Selectivity of Hydride Reagents.

References

The Dawn of a Selective Reductant: An In-depth Technical Guide to the Early Studies and Development of Lithium Tri-tert-butoxyaluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the selective transformation of functional groups is a cornerstone of molecular design and construction. The mid-20th century witnessed the rise of powerful reducing agents, most notably lithium aluminum hydride (LAH), which, while highly effective, often presented challenges in controlling their reactivity. This technical guide delves into the early studies and development of Lithium tri-tert-butoxyaluminum hydride, LiAlH(Ot-Bu)₃, a reagent born out of the need for a milder, more selective hydride donor. Its discovery and characterization, spearheaded by the seminal work of Herbert C. Brown and B. C. Subba Rao, marked a significant advancement in the chemist's toolkit, particularly for the high-yield synthesis of aldehydes from acid chlorides. This document provides a comprehensive overview of the foundational synthesis, properties, and early applications of this pivotal reagent, supported by detailed experimental protocols and quantitative data.

Physical and Chemical Properties

Lithium tri-tert-butoxyaluminum hydride is a white, crystalline powder that exhibits remarkable stability compared to its parent compound, lithium aluminum hydride.[1] It is stable in dry air and can be sublimed at 280°C under vacuum without significant decomposition.[1] This stability, coupled with its solubility in common ethereal solvents like tetrahydrofuran (B95107) (THF) and diglyme (B29089), contributes to its utility in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈AlLiO₃ | [2][3] |

| Molecular Weight | 254.27 g/mol | [2] |

| Melting Point | 300-319 °C (decomposes) | [2] |

| Appearance | White powder | [4] |

| Solubility | Soluble in THF, diglyme; slightly soluble in ether | [4] |

Early Synthesis and Development

The development of Lithium tri-tert-butoxyaluminum hydride stemmed from systematic studies on the modification of lithium aluminum hydride's reactivity. It was observed that the reaction of LAH with three equivalents of tert-butanol (B103910) resulted in the formation of a new, less reactive hydride species.[1]

Synthesis of Lithium Tri-tert-butoxyaluminum Hydride

The most common laboratory-scale synthesis involves the reaction of a solution of lithium aluminum hydride in an ethereal solvent with three molar equivalents of tert-butanol.[1] The bulky tert-butoxy (B1229062) groups sterically hinder the aluminum center, thereby moderating the hydride-donating ability of the reagent.

An alternative, industrial-scale preparation has also been described, which involves a multi-step process starting from less expensive raw materials.[5] This method includes the synthesis of lithium hydride from lithium chloride and sodium metal, followed by the formation of lithium aluminum hydride, and finally, the reaction with tert-butanol.[5]

Experimental Protocols

Protocol 1: Laboratory Synthesis of Lithium Tri-tert-butoxyaluminum Hydride

This protocol is adapted from the early literature describing the in-situ preparation of the reagent.

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tert-butanol (t-BuOH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas outlet.

Procedure:

-

A solution of lithium aluminum hydride (1.0 M in ether or THF) is placed in the reaction flask under a positive pressure of inert gas.

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of three molar equivalents of anhydrous tert-butanol in the same solvent is added dropwise from the dropping funnel to the stirred LAH solution.

-

During the addition, hydrogen gas will evolve. The rate of addition should be controlled to maintain a steady evolution of gas.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure the complete formation of Lithium tri-tert-butoxyaluminum hydride. The resulting slurry or solution is then ready for use in subsequent reduction reactions.

Protocol 2: General Procedure for the Reduction of Acid Chlorides to Aldehydes

This protocol outlines the general method for the selective reduction of an acid chloride.

Materials:

-

Acid chloride

-

Freshly prepared solution of Lithium tri-tert-butoxyaluminum hydride in THF or diglyme

-

Anhydrous THF or diglyme

-

Apparatus for reaction under inert atmosphere and low temperature.

Procedure:

-

The acid chloride is dissolved in anhydrous THF or diglyme in a reaction flask under an inert atmosphere.

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.[6][7]

-

One molar equivalent of the Lithium tri-tert-butoxyaluminum hydride solution is added slowly to the stirred solution of the acid chloride.

-

The reaction mixture is stirred at the low temperature for a specified period. Reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched by the careful addition of water or a dilute acid at low temperature.

-

The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude aldehyde.

-

Purification of the aldehyde is typically achieved by distillation or chromatography.

Core Application: Selective Reduction of Carbonyl Compounds

The primary utility of Lithium tri-tert-butoxyaluminum hydride in its early development was the chemoselective reduction of aldehydes, ketones, and most notably, acid chlorides.[1] Unlike the more powerful LAH, it does not reduce esters, nitriles, or carboxylic acids under mild conditions, making it a valuable tool for syntheses involving multifunctional molecules.[1][8]

Reduction of Acid Chlorides to Aldehydes

The most significant early application of Lithium tri-tert-butoxyaluminum hydride was its ability to cleanly reduce acid chlorides to the corresponding aldehydes in high yields, a transformation that was challenging with existing reagents.[8] The bulky nature of the reagent is believed to prevent the over-reduction of the initially formed aldehyde.

The following table summarizes the yields obtained in the early studies of the reduction of various acid chlorides.

| Acid Chloride | Product Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzoyl chloride | Benzaldehyde | Diglyme | -78 | 76 | [9] |

| p-Nitrobenzoyl chloride | p-Nitrobenzaldehyde | Diglyme | -78 | 81 | [9] |

| Pivaloyl chloride | Pivalaldehyde | Diglyme | -78 | 55 | [9] |

| Adamantane-1-carbonyl chloride | Adamantane-1-carboxaldehyde | Diglyme | -78 | 88 | [9] |

Conclusion

The early studies and development of Lithium tri-tert-butoxyaluminum hydride represented a pivotal moment in the field of selective reductions. By attenuating the immense reactivity of lithium aluminum hydride through the introduction of sterically demanding tert-butoxy groups, chemists gained access to a reagent capable of delicate and high-yield transformations. The ability to efficiently convert acid chlorides to aldehydes without affecting other sensitive functional groups opened up new synthetic pathways and solidified the importance of reagent design in modern organic chemistry. The principles established in these early investigations continue to influence the development of new and more refined reducing agents for complex molecule synthesis in academic and industrial research, including the development of novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. thomassci.com [thomassci.com]

- 3. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]

- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Lithium Tri-tert-butoxyaluminum Hydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lithium tri-tert-butoxyaluminum hydride is a derivative of lithium aluminum hydride (LiAlH₄) where three of the hydride ions have been replaced by bulky tert-butoxy (B1229062) groups. This structural modification significantly tempers the reactivity of the reagent, rendering it a more selective reducing agent than its parent compound. It is particularly useful for the partial reduction of acid chlorides to aldehydes, a transformation that is often difficult to achieve with more powerful reducing agents. A thorough understanding of its spectroscopic properties is essential for its proper identification, purity assessment, and for monitoring reactions in which it is employed.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for lithium tri-tert-butoxyaluminum hydride is not consistently reported in publicly accessible databases and literature. However, based on the known chemical shifts and absorption frequencies of its constituent functional groups, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of lithium tri-tert-butoxyaluminum hydride is expected to be relatively simple, dominated by the signal from the protons of the three tert-butoxy groups.

Table 1: Predicted ¹H NMR Spectral Data for Lithium tri-tert-butoxyaluminum hydride

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Singlet | 27H | C(CH₃ )₃ |

| Broad signal | Singlet | 1H | Al-H |

Note: The chemical shift of the aluminum-bound hydride (Al-H) can be broad and may vary depending on the solvent and concentration. It is often a low-intensity signal.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is also expected to show two distinct signals corresponding to the quaternary and methyl carbons of the tert-butoxy groups.

Table 2: Predicted ¹³C NMR Spectral Data for Lithium tri-tert-butoxyaluminum hydride

| Chemical Shift (δ) (ppm) | Assignment |

| ~68 | C (CH₃)₃ |

| ~31 | C(CH₃ )₃ |

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the vibrational modes of the molecule's functional groups. A key feature to look for is the Al-H stretching frequency.

Table 3: Predicted IR Absorption Data for Lithium tri-tert-butoxyaluminum hydride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (asymmetric, CH₃) |

| ~2870 | Strong | C-H stretch (symmetric, CH₃) |

| ~1700 - 1800 | Strong, Sharp | Al-H stretch |

| ~1365 | Strong | C-H bend (CH₃) |

| ~1200 | Strong | C-O stretch |

Note: The Al-H stretching frequency is a characteristic absorption and its presence is a strong indicator of the compound's identity.

Experimental Protocols

Synthesis of Lithium Tri-tert-butoxyaluminum Hydride

Lithium tri-tert-butoxyaluminum hydride can be prepared by the reaction of lithium aluminum hydride with three equivalents of tert-butanol (B103910) in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

Procedure:

-

A solution of lithium aluminum hydride in anhydrous THF is placed in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of three molar equivalents of anhydrous tert-butanol in anhydrous THF is added dropwise from the dropping funnel with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The resulting solution of lithium tri-tert-butoxyaluminum hydride can be used directly or the solvent can be removed under reduced pressure to yield the solid product.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

Sample Preparation:

Due to the reactivity of lithium tri-tert-butoxyaluminum hydride with moisture and protic solvents, all sample preparation must be conducted under an inert atmosphere in a glovebox.

-

An appropriate amount of the compound is dissolved in a deuterated, anhydrous aprotic solvent (e.g., THF-d₈, C₆D₆).

-

The solution is transferred to a dry NMR tube, which is then sealed with a cap and parafilm.

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.

-

The chemical shifts are referenced to the residual solvent peak.

3.2.2. IR Spectroscopy

Sample Preparation:

-

Solid State (KBr Pellet): In a glovebox, a small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution State: A solution of the compound in a dry, IR-transparent solvent (e.g., anhydrous THF) is prepared in a glovebox and placed in a sealed liquid IR cell.

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the solvent) is recorded.

-

The sample is placed in the spectrometer and the IR spectrum is acquired.

Logical Relationship of Spectroscopic Data to Molecular Structure

The spectroscopic data directly correlates with the structure of lithium tri-tert-butoxyaluminum hydride.

Conclusion

While a definitive, publicly archived set of spectroscopic data for lithium tri-tert-butoxyaluminum hydride remains elusive, this guide provides a robust framework for its characterization. The predicted NMR and IR spectral features, in conjunction with the detailed experimental protocols, offer researchers the necessary tools to confidently synthesize, identify, and utilize this important selective reducing agent in their work. The provided workflows and diagrams serve to clarify the experimental processes and the logical connections between the compound's structure and its spectral output.

Solubility of Lithium Tri-tert-butoxyaluminum Hydride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃], a versatile and selective reducing agent, in various organic solvents. Understanding its solubility is critical for its effective use in organic synthesis, particularly in pharmaceutical and drug development processes where reaction homogeneity, concentration, and safety are paramount. This document consolidates available quantitative and qualitative solubility data, outlines detailed experimental protocols for its determination, and provides visual workflows to aid in experimental design.

Core Data Presentation: Solubility Data

The solubility of lithium tri-tert-butoxyaluminum hydride is highest in ethereal solvents, a characteristic that is leveraged in its commercial formulations. While precise, temperature-dependent solubility curves are not widely published, the available data and commercial product information provide a strong basis for solvent selection.

| Solvent | Chemical Name | Solubility | Temperature (°C) | Notes |

| Tetrahydrofuran (THF) | Tetrahydrofuran | ≥ 1.0 M (≥ 254.27 g/L) | Ambient | Commercially available as 1.0 M and 1.1 M solutions, indicating high solubility.[1][2][3] |

| Diglyme | Bis(2-methoxyethyl) ether | Soluble | Not Specified | Qualitative data indicates good solubility.[4][5] |

| Ethylene glycol dimethyl ether (DME) | 1,2-Dimethoxyethane | Soluble | Not Specified | Qualitative data indicates good solubility.[4][5] |

| Diethyl ether | Ethoxyethane | Slightly Soluble | Not Specified | Lower solubility compared to THF, diglyme, and DME.[4][5] |

| Hydrocarbons (e.g., Hexane, Toluene) | Aliphatic/Aromatic Hydrocarbons | Insoluble | Not Specified | Generally considered insoluble in non-polar hydrocarbon solvents. |

Note: Lithium tri-tert-butoxyaluminum hydride is an air and moisture-sensitive solid.[4] It reacts violently with water and is incompatible with alcohols.[4] All handling and solubility determinations must be performed under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

The determination of the solubility of an air-sensitive reagent like lithium tri-tert-butoxyaluminum hydride requires meticulous experimental technique to prevent decomposition and ensure accurate results. The following protocols are based on established methods for handling air-sensitive compounds and determining solubility.

General Handling and Preparation of Materials (Inert Atmosphere Techniques)

All manipulations of solid lithium tri-tert-butoxyaluminum hydride and its solutions must be carried out in a glovebox or using Schlenk line techniques.[6][7][8]

-

Glovebox: The glovebox should be filled with a high-purity inert gas (argon or nitrogen) with oxygen and moisture levels below 1 ppm. All glassware, solvents, and equipment must be brought into the glovebox through an antechamber with multiple vacuum/refill cycles.[6][7]

-

Schlenk Line: A Schlenk line provides a dual manifold for vacuum and inert gas. Glassware is dried in an oven and then assembled hot and subjected to several vacuum/inert gas cycles to remove adsorbed moisture and air.[8]

-

Solvent Preparation: All solvents must be rigorously dried and deoxygenated prior to use. This is typically achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers) under an inert atmosphere or by passing through a column of activated alumina.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by weighing the residue after solvent evaporation.

Materials:

-

Lithium tri-tert-butoxyaluminum hydride (solid)

-

Anhydrous, deoxygenated organic solvent

-

Schlenk flasks or vials with septa

-

Cannula (double-tipped needle)

-

Syringes and needles

-

Filter cannula or a Schlenk filter apparatus with a fine porosity frit

-

Analytical balance (inside a glovebox or accessible for weighing sealed containers)

-

Constant temperature bath

Procedure:

-

Preparation of Saturated Solution:

-

In a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess of solid lithium tri-tert-butoxyaluminum hydride to a known volume of the desired solvent in a tared Schlenk flask.

-

Seal the flask and place it in a constant temperature bath.

-

Stir the suspension vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Allow the undissolved solid to settle.

-

Under inert atmosphere, carefully transfer a known volume of the clear supernatant to a second tared Schlenk flask using a filter cannula or by filtration through a Schlenk filter to remove any suspended microcrystals.

-

-

Determination of Solute Mass:

-

Carefully evaporate the solvent from the second flask under vacuum. A cold trap should be used to collect the solvent vapors.

-

Once the solid residue is completely dry, weigh the flask. The difference between this weight and the initial tare weight of the flask is the mass of the dissolved lithium tri-tert-butoxyaluminum hydride.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

-

Solubility (mol/L) = (Mass of residue (g) / Molar mass of LiAlH(O-t-Bu)₃) / (Volume of supernatant taken (L))

-

Spectroscopic (¹H NMR) Method for Concentration Determination

This method can be used to determine the concentration of a prepared solution, which can then be used to establish solubility.

Materials:

-

Saturated solution of lithium tri-tert-butoxyaluminum hydride

-

Anhydrous deuterated solvent (e.g., THF-d₈)

-

Internal standard (a non-reactive compound with a known concentration and a distinct NMR signal, e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes with J. Young valves or septa

-

Syringes and needles

Procedure:

-

Sample Preparation:

-

Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1 and 2).

-

In a glovebox, accurately transfer a known volume of the clear supernatant to a vial.

-

Add a known mass of the internal standard to the vial.

-

Transfer an aliquot of this solution to an NMR tube and seal it under an inert atmosphere.

-

-

NMR Analysis:

-

Acquire the ¹H NMR spectrum of the sample.

-

Integrate the signal corresponding to the hydride proton of lithium tri-tert-butoxyaluminum hydride (typically a broad singlet) and a well-resolved signal from the internal standard.

-

-

Calculation of Concentration:

-

The concentration of the hydride can be calculated using the following formula: Concentration_hydride = (Integration_hydride / Number of protons_hydride) * (Moles_standard / Integration_standard) * (1 / Volume_supernatant)

-

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows for determining the solubility of lithium tri-tert-butoxyaluminum hydride.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectroscopic (NMR) Concentration Determination.

References

- 1. mmrc.caltech.edu [mmrc.caltech.edu]

- 2. albemarle.com [albemarle.com]

- 3. fishersci.com [fishersci.com]

- 4. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. ossila.com [ossila.com]

- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]

Thermal stability and decomposition of Lithium tri-tert-butoxyaluminum hydride

An In-depth Technical Guide on the Thermal Stability and Decomposition of Lithium tri-tert-butoxyaluminum hydride

Introduction

Lithium tri-tert-butoxyaluminum hydride, with the chemical formula LiAlH[OC(CH₃)₃]₃, is a highly selective and mild reducing agent used extensively in organic synthesis, pharmaceuticals, and agrochemicals.[1][2] Unlike its more reactive parent compound, lithium aluminum hydride (LiAlH₄), the steric hindrance provided by the three bulky tert-butoxy (B1229062) groups modulates its reactivity, allowing for the selective reduction of functional groups like aldehydes, ketones, and acyl halides.[3][4][5] Its stability under specific conditions is a critical parameter for its storage, handling, and application in various chemical processes. This guide provides a comprehensive overview of the thermal stability and decomposition characteristics of this important reagent.

Thermal Stability and Decomposition

Lithium tri-tert-butoxyaluminum hydride is a white, crystalline powder that exhibits notable thermal stability compared to many other complex hydrides.[1][2] It is stable in dry air but will hydrolyze slowly when exposed to moisture.[1][2] A key characteristic is its ability to be sublimed under vacuum at 280°C with minimal decomposition, which speaks to its relative thermal robustness.[2][6] However, upon reaching its melting point, the compound undergoes decomposition.

Quantitative Thermal Data

The thermal decomposition of Lithium tri-tert-butoxyaluminum hydride is directly linked to its melting point. The reported data indicates that the onset of decomposition occurs within the melting temperature range.

| Parameter | Value | Notes |

| Melting Point | 300-319 °C | Decomposition occurs concurrently with melting.[1][7][8][9] |

| Sublimation Temperature | 280 °C | Under vacuum, allows for purification without significant decomposition.[2][6] |

Decomposition Pathway

While the precise, multi-step mechanism of the thermal decomposition of Lithium tri-tert-butoxyaluminum hydride is not extensively detailed in the literature, the process is initiated by thermal energy sufficient to overcome the compound's lattice energy (melting) and induce bond cleavage. The decomposition is understood to proceed via the elimination of hydride and the breakdown of the tert-butoxy groups. The parent compound, LiAlH₄, decomposes through a well-documented multi-step process involving the formation of Li₃AlH₆ and LiH.[10][11] However, the bulky tert-butoxy ligands in LiAlH[OC(CH₃)₃]₃ create a different decomposition landscape.

Caption: Thermal decomposition pathway of Lithium tri-tert-butoxyaluminum hydride.

Experimental Protocols

The thermal stability of Lithium tri-tert-butoxyaluminum hydride is typically evaluated using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify this mass loss.

Methodology:

-

Sample Preparation: A small, precise amount of Lithium tri-tert-butoxyaluminum hydride (typically 3-10 mg) is weighed into an inert TGA crucible (e.g., alumina (B75360) or platinum). All handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the material, such as melting and decomposition.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan inside an inert atmosphere glovebox. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (nitrogen or argon).

-

Thermal Program: The sample and reference pans are subjected to a controlled temperature program, such as heating from ambient temperature to 350 °C at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). For this compound, a sharp endothermic event corresponding to melting and decomposition is expected in the 300-319 °C range.

Caption: Experimental workflow for the thermal analysis of LiAlH[OC(CH₃)₃]₃.

Conclusion

Lithium tri-tert-butoxyaluminum hydride possesses significant thermal stability, a feature that distinguishes it from less substituted aluminum hydrides and contributes to its utility as a selective reducing agent. It remains stable in dry air and can be purified by sublimation at 280 °C under vacuum. Its primary thermal limitation is decomposition that occurs concurrently with melting at temperatures of 300-319 °C. A thorough understanding of these thermal properties, ascertained through standard techniques like TGA and DSC, is essential for ensuring the safe handling, storage, and effective application of this reagent in research and development settings.

References

- 1. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 2. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]

- 3. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. minstar.lookchem.com [minstar.lookchem.com]

- 8. 三叔丁氧基氢化铝锂 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to Lithium Tri-tert-butoxyaluminum Hydride for Researchers and Drug Development Professionals

Introduction

Lithium tri-tert-butoxyaluminum hydride, with the chemical formula LiAlH[OC(CH₃)₃]₃, is a highly selective and mild reducing agent pivotal in modern organic synthesis.[1] Unlike its more potent parent compound, lithium aluminum hydride (LAH), the steric hindrance imparted by the three tert-butoxy (B1229062) groups significantly moderates its reactivity.[2][3] This unique characteristic allows for the chemoselective reduction of highly reactive functional groups, such as acid chlorides and ketones, while leaving less reactive groups like esters and nitriles intact.[1][4] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals like the anti-cancer drug gemcitabine (B846) and various steroid ketones, making it an indispensable tool for researchers in drug development.[4][5]

Core Properties and Specifications

The fundamental properties of Lithium tri-tert-butoxyaluminum hydride are summarized below. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value |

| Chemical Formula | C₁₂H₂₈AlLiO₃ or LiAlH[OC(CH₃)₃]₃ |

| Molecular Weight | 254.27 g/mol |

| Appearance | White crystalline powder or a clear to slightly turbid colorless solution in THF. |

| Melting Point | 300-319 °C (decomposes) |

| Solubility | Soluble in tetrahydrofuran (B95107) (THF), diglyme, and ethylene (B1197577) glycol dimethyl ether. Slightly soluble in diethyl ether.[1][4] |

| Stability & Handling | Stable in dry air. Reacts violently with water and is incompatible with alcohols. It is sensitive to air and moisture and should be stored under an inert atmosphere. |

| Spectroscopic Data | IR and NMR spectra are available for reference.[6] |

Key Applications and Experimental Protocols

Lithium tri-tert-butoxyaluminum hydride's primary application is the partial reduction of various functional groups. Below are detailed protocols for some of its most common and critical uses.

Reduction of Acid Chlorides to Aldehydes

This is one of the most valuable applications of lithium tri-tert-butoxyaluminum hydride, as it allows for the isolation of aldehydes without over-reduction to the corresponding alcohol, a common issue with stronger hydrides like LiAlH₄.

Experimental Protocol:

-

Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Procedure:

-

The acid chloride is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of lithium tri-tert-butoxyaluminum hydride (1.0 equivalent) in THF is added dropwise from the dropping funnel, ensuring the internal temperature is maintained at or below -78 °C.

-

The reaction mixture is stirred at this temperature for 1-3 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, careful addition of water, followed by a 1 M HCl solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.

-

Stereoselective Reduction of Cyclic Ketones

The steric bulk of lithium tri-tert-butoxyaluminum hydride influences the stereochemical outcome of ketone reductions, often favoring the formation of the thermodynamically more stable alcohol.

Experimental Protocol:

-

Apparatus: A flame-dried flask with a magnetic stirrer and a nitrogen atmosphere is used.

-

Procedure:

-

The cyclic ketone (e.g., 4-tert-butylcyclohexanone) is dissolved in anhydrous THF in the reaction flask.[7]

-

The solution is cooled to a suitable temperature, typically between 0 °C and room temperature.

-

A solution of lithium tri-tert-butoxyaluminum hydride in THF is added slowly to the ketone solution.

-

The reaction is stirred until completion (monitored by TLC or GC).

-

The reaction is carefully quenched with water, followed by dilute acid.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the alcohol. The stereochemical outcome is typically analyzed by GC or NMR.

-

Reduction of a Lactone in the Synthesis of a Gemcitabine Intermediate

Lithium tri-tert-butoxyaluminum hydride is used for the crucial reduction of a protected ribofuranosyl lactone to the corresponding lactol (a cyclic hemiacetal), a key intermediate in the synthesis of the anticancer drug gemcitabine.[8]

Experimental Protocol:

-

Apparatus: A flame-dried reaction vessel under a nitrogen atmosphere is required.

-

Procedure:

-

The starting material, 2-deoxy-2,2-difluoro-3,5-dibenzoyl-D-ribofuranosyl lactone (5.0 g, 13.3 mmol), is dissolved in 70 mL of anhydrous THF.[8]

-

The solution is cooled to below -10 °C under a nitrogen atmosphere using a cooling bath.[8]

-

Lithium tri-tert-butoxyaluminum hydride (3.5 g, 13.8 mmol) is added in portions, ensuring the temperature is maintained below -5 °C.[8]

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour. The reaction progress is monitored by TLC.[8]

-

Upon completion, the reaction is worked up through standard aqueous quench and extraction procedures to isolate the desired lactol intermediate.

-

Reaction Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate key processes involving lithium tri-tert-butoxyaluminum hydride.

References

- 1. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Page loading... [guidechem.com]

- 5. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]

- 6. Lithium tri-tert-butoxyaluminum hydride(17476-04-9) IR Spectrum [m.chemicalbook.com]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. CN101899072A - Process for preparing gemcitabine intermediate based on sodium borohydride reduction method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for Lithium tri-tert-butoxyaluminum hydride

For Researchers, Scientists, and Drug Development Professionals

Lithium tri-tert-butoxyaluminum hydride (LTBA) is a versatile and selective reducing agent frequently employed in organic synthesis.[1][2] While it is less reactive than its parent compound, lithium aluminum hydride (LAH), it still presents significant hazards that necessitate stringent safety protocols.[3][4] This guide provides a comprehensive overview of the hazards associated with LTBA and detailed safety precautions to ensure its safe handling and use in a laboratory setting.

Hazard Identification and Classification

Lithium tri-tert-butoxyaluminum hydride is classified as a hazardous substance due to its reactivity, flammability, and corrosivity.[5] Understanding these hazards is the first step in implementing effective safety measures.

Primary Hazards:

-

Flammable Solid: LTBA is a flammable solid that can ignite when exposed to heat, sparks, or friction.[5]

-

Water-Reactivity: It reacts violently with water and moisture, releasing highly flammable hydrogen gas, which can ignite spontaneously.[5][6][7] This reaction is vigorous and can lead to fire or explosion.[6]

-

Corrosivity: The compound is corrosive and can cause severe burns to the skin and eyes upon contact.[5][8] Ingestion can cause severe damage to the digestive tract.[5]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Substances and mixtures which, in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously | Danger | 🔥 Corrosion |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | Corrosion |

| Flammable solids | - | H228: Flammable solid | Danger | 🔥 |

| Supplementary Hazard Statement | EUH014: Reacts violently with water |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of LTBA is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₂H₂₈AlLiO₃[5] |

| Molecular Weight | 254.27 g/mol [9] |

| Appearance | White powder[1] |

| Melting Point | 300-319 °C (decomposes)[1] |

| Solubility | Soluble in diethyl ether, tetrahydrofuran (B95107) (THF), and diglyme.[1] |

| Stability | Stable in dry air; slowly hydrolyzes in moist air.[1][7] May form explosive peroxides on prolonged storage, especially in THF solution.[6] |

Reactivity and Incompatibility

The high reactivity of LTBA, particularly with protic sources, is a primary safety concern.

Incompatible Materials:

-

Water: Reacts violently to produce flammable hydrogen gas.[5][6]

-

Acids: Reacts vigorously.[6]

-

Carbon Dioxide (CO₂): Should not be used as a fire extinguishing agent as it can react.[5][6]

Hazardous Decomposition Products:

-

Hydrogen Gas: Produced upon contact with water or moisture.[5][6]

-

Toxic Fumes: Burning produces obnoxious and toxic fumes.[5][6]

The following diagram illustrates the key chemical incompatibilities of Lithium tri-tert-butoxyaluminum hydride.

Caption: Key chemical incompatibilities of LTBA.

Safe Handling and Storage

Adherence to strict handling and storage protocols is critical to prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling LTBA.

| PPE Component | Specification | Rationale |

| Body Protection | Flame-resistant lab coat (100% cotton recommended).[10] Full-length pants and closed-toe shoes.[10] | Protects against fire and chemical splashes.[10] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] Double gloving is recommended.[10] | Prevents skin contact with the corrosive material.[10] |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[10] A full-face shield is recommended for larger quantities.[10] | Protects eyes from dust and splashes.[10] |

| Respiratory Protection | For solid material, a dust mask (e.g., N95) may be appropriate. For solutions, work in a fume hood. | Prevents inhalation of dust or vapors. |

Engineering Controls

-

Inert Atmosphere: All handling of LTBA should be conducted under an inert atmosphere, such as in a glovebox or under a stream of nitrogen or argon, to prevent contact with air and moisture.[8]

-

Ventilation: Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Spark-Proof Equipment: Use only non-sparking tools and explosion-proof electrical equipment to prevent ignition of flammable vapors.[5][6]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[6]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[5]

-

Environment: Keep the container in a cool, dry, and well-ventilated place.[5][6]

-

Inert Gas: Store under an inert gas like nitrogen or argon.[6]

-

Segregation: Store away from incompatible materials, particularly water, acids, and oxidizing agents.[5][6]

The following diagram outlines a safe handling workflow for Lithium tri-tert-butoxyaluminum hydride.

Caption: A standard workflow for the safe handling of LTBA.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving LTBA.

Spills

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10]

-

Isolate: Isolate the spill area and eliminate all ignition sources.[11]

-

Containment: For small spills, cover the material with a dry, inert absorbent such as dry sand, soda ash, or lime.[10][11] DO NOT USE WATER. [12]

-

Collection: Using non-sparking tools, carefully collect the spilled material into a dry, labeled container for hazardous waste disposal.[10]

-

Decontamination: Cautiously decontaminate the spill area after the material has been removed.[10]

Fire

-

Extinguishing Media: Use a Class D fire extinguisher (for combustible metals), dry sand, dry chemical powder, soda ash, or lime.[5][6]

-

Prohibited Extinguishers: NEVER USE WATER, FOAM, OR CARBON DIOXIDE (CO₂) EXTINGUISHERS , as they will react violently with LTBA.[6][12]

-

Evacuation: If the fire is large or cannot be controlled, evacuate the area and call for emergency services.

First Aid Measures

Immediate medical attention is required for any exposure to LTBA.[5]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5] |

| Skin Contact | Brush off any solid particles.[10] Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][10] Seek immediate medical attention.[5] |

| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide oxygen if trained to do so. If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.[5] |

| Ingestion | DO NOT INDUCE VOMITING. [5] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[5] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation.[5] |

The following diagram illustrates the decision-making process for first aid in case of exposure.

Caption: A decision tree for first aid response to LTBA exposure.

Waste Disposal

-

Quenching: Unused or excess LTBA must be carefully quenched before disposal. This is a highly exothermic process and should be done with extreme caution, typically by slowly adding a less reactive quenching agent like ethyl acetate (B1210297) at low temperatures (e.g., 0 °C), followed by a protic solvent like methanol, and then water.[10]

-

Hazardous Waste: All LTBA waste, including quenched material and contaminated items, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

While specific experimental protocols will vary, the following general guidelines should be followed when using LTBA:

-

Reaction Setup: Assemble all glassware and ensure it is completely dry before use. The reaction should be set up under an inert atmosphere.

-

Dispensing: Carefully transfer the required amount of LTBA under an inert atmosphere.[10] Avoid creating dust if using the solid form.[10]

-

Reaction: Perform the reaction under an inert atmosphere, maintaining the appropriate temperature.

-

Quenching: Once the reaction is complete, cool the reaction mixture (e.g., to 0 °C) and slowly add a quenching agent.[10] The quenching process is highly exothermic and requires careful control.

By adhering to the safety protocols and procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with Lithium tri-tert-butoxyaluminum hydride and ensure a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this or any other hazardous chemical.[5][6]

References

- 1. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. westliberty.edu [westliberty.edu]

- 9. 17476-04-9 CAS MSDS (Lithium tri-tert-butoxyaluminum hydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols for the Selective Reduction of Acid Chlorides to Aldehydes using Lithium Tri-tert-butoxyaluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of acid chlorides to aldehydes is a crucial transformation in organic synthesis, providing a direct route to a key functional group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce acid chlorides to primary alcohols, the sterically hindered reagent, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), offers a mild and selective alternative for isolating the intermediate aldehyde.[1][2][3][4] This selectivity arises from the bulky tert-butoxy (B1229062) groups, which moderate the reactivity of the aluminum hydride, preventing over-reduction of the initially formed aldehyde, particularly at low temperatures.[3][5]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the successful application of lithium tri-tert-butoxyaluminum hydride in the synthesis of aldehydes from acid chlorides.

Data Presentation

The following table summarizes the typical yields obtained for the reduction of various classes of acid chlorides to their corresponding aldehydes using lithium tri-tert-butoxyaluminum hydride. The reaction is broadly applicable to a wide range of substrates.

| Acid Chloride Class | Substituents | Typical Yield (%) |

| Aromatic (meta- and para-substituted) | NO₂, CN, COOR | 60 - 90 |

| Aromatic (ortho-substituted) | Various | Lower yields observed |

| Polycyclic Aromatic (e.g., naphthoyl chloride) | - | Good |

| Heterocyclic (e.g., nicotinoyl chloride) | - | Good |

| Unsaturated (e.g., cinnamoyl chloride) | - | Good |

| Aliphatic and Alicyclic | - | 40 - 60 |

| Polyfunctional (e.g., terephthalyl chloride) | - | Good (e.g., 85%) |

Data compiled from a study by H.C. Brown and B.C. Subba Rao which explored the reduction of thirty different acid chlorides.

Reaction Mechanism and Workflow

The reduction of an acid chloride to an aldehyde by lithium tri-tert-butoxyaluminum hydride proceeds through a nucleophilic acyl substitution mechanism. The key steps are the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the expulsion of the chloride leaving group.

Reaction Mechanism

References

Application Notes and Protocols for the Reduction of Ketones Using Lithium Tri-tert-butoxyaluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃, is a mild and selective reducing agent used in organic synthesis.[1][2][3][4] It is a derivative of lithium aluminum hydride (LiAlH₄) where three of the hydrogen atoms are replaced by bulky tert-butoxy (B1229062) groups.[4] This steric hindrance and the electronic effect of the oxygen atoms moderate the reactivity of the hydride, making it a more selective reagent than LiAlH₄.[2][4] LiAlH(O-t-Bu)₃ is particularly useful for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3][4] Its reduced reactivity allows for the selective reduction of ketones in the presence of less reactive functional groups such as esters, nitriles, and epoxides.[2]

Key Features and Applications

-

Chemoselectivity: Reduces aldehydes and ketones preferentially over many other functional groups, including esters, amides, and nitriles.[2][4]

-

Stereoselectivity: The bulky nature of the reagent often leads to predictable stereochemical outcomes in the reduction of cyclic ketones, favoring attack from the less sterically hindered face.

-

Safety: While all hydride reagents require careful handling, LiAlH(O-t-Bu)₃ is generally considered safer and easier to handle than LiAlH₄ due to its lower reactivity towards water and protic solvents.

Data Presentation

The stereochemical outcome of ketone reduction with lithium tri-tert-butoxyaluminum hydride is highly dependent on the steric environment of the carbonyl group. The bulky hydride attacks the carbonyl carbon from the less hindered face, leading to predictable diastereoselectivity in cyclic systems.

Table 1: Stereoselective Reduction of Cyclic Ketones with Hydride Reagents